molecular formula C22H38N2O B14412234 N,N-Dioctylpyridine-3-carboxamide CAS No. 84678-87-5

N,N-Dioctylpyridine-3-carboxamide

Cat. No.: B14412234
CAS No.: 84678-87-5
M. Wt: 346.5 g/mol
InChI Key: HLPPVGDNEIRCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dioctylpyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring two octyl chains attached to the carboxamide nitrogen. Pyridine carboxamides are widely studied for their pharmacological and material science applications due to their tunable solubility, bioavailability, and binding properties.

Properties

CAS No.

84678-87-5

Molecular Formula

C22H38N2O

Molecular Weight

346.5 g/mol

IUPAC Name

N,N-dioctylpyridine-3-carboxamide

InChI

InChI=1S/C22H38N2O/c1-3-5-7-9-11-13-18-24(19-14-12-10-8-6-4-2)22(25)21-16-15-17-23-20-21/h15-17,20H,3-14,18-19H2,1-2H3

InChI Key

HLPPVGDNEIRCRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with dioctylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion to the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N,N-Dioctylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dioctylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dioctylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Lipophilicity: Longer alkyl chains (e.g., dioctyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Shorter chains (e.g., diethyl in Nikethamide) balance solubility and bioavailability .

Biological Activity: Antiangiogenic Effects: Linomide, a quinoline-3-carboxamide derivative, inhibits endothelial cell migration and tumor blood flow, demonstrating host-mediated antitumor activity . CNS Stimulation: Nikethamide acts as a respiratory stimulant, leveraging its pyridine-3-carboxamide core to interact with neural pathways .

Synthetic Approaches :

  • Palladium-catalyzed cross-coupling (e.g., with Pd(II) acetate) is used for fluorinated derivatives, as seen in N,N-Diethyl-3-fluoropyridine-2-carboxamide synthesis .
  • Sulfamoyl derivatives (e.g., N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide) are synthesized to exploit sulfonamide-based enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.